molecular formula C5H11BrClN B1376212 2-(Bromomethyl)pyrrolidine hydrochloride CAS No. 1353973-53-1

2-(Bromomethyl)pyrrolidine hydrochloride

Cat. No.: B1376212
CAS No.: 1353973-53-1
M. Wt: 200.5 g/mol
InChI Key: NEFSLCGUFCCMOZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrrolidine hydrochloride ( 1353973-53-1) is a chemical building block with the molecular formula C5H11BrClN and a molecular weight of 200.51 g/mol . It is offered for research use as a versatile synthetic intermediate. The reactive bromomethyl group on the pyrrolidine scaffold makes it a valuable precursor for further functionalization, such as N-alkylation reactions, which are commonly employed in medicinal chemistry and drug discovery . The pyrrolidine ring is a privileged structure in pharmaceutical science, contributing to stereochemistry and three-dimensional coverage in bioactive molecules, which can influence critical parameters like solubility and binding affinity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory. For more detailed safety information, consult the Safety Data Sheet.

Properties

IUPAC Name

2-(bromomethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSLCGUFCCMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735230
Record name 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1)
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Molecular Weight

200.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-53-1
Record name Pyrrolidine, 2-(bromomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Aspects in the Chemistry of 2 Bromomethyl Pyrrolidine Hydrochloride

Principles of Enantioselective and Diastereoselective Control in Pyrrolidine (B122466) Synthesis

The synthesis of enantiomerically pure or diastereomerically enriched pyrrolidines is a significant area of research. Several strategies have been developed to control the stereochemistry during the formation of the pyrrolidine ring.

Enantioselective Synthesis: Enantioselective approaches aim to produce a single enantiomer of a chiral molecule. A common strategy for the synthesis of 2-substituted pyrrolidines involves the use of chiral catalysts or biocatalysts. For instance, the asymmetric synthesis of 2-substituted pyrrolidines can be achieved from ω-chloroketones using transaminases, yielding products with high enantiomeric excess. While not specifically detailing the synthesis of 2-(bromomethyl)pyrrolidine (B1613581), this biocatalytic approach highlights a powerful method for establishing the stereocenter at the C2 position. Another important method is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like sparteine, followed by quenching with an electrophile. This method has been successfully used for the α-arylation of N-Boc-pyrrolidine with high enantioselectivity. nih.gov

Diastereoselective Synthesis: Diastereoselective methods are employed when multiple stereocenters are formed in a single reaction, aiming to control the relative stereochemistry of these centers. Multi-component reactions have emerged as a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov For example, the reaction of aldehydes, amines, and 1,1-cyclopropanediesters can be catalyzed by Lewis acids to produce polysubstituted pyrrolidines with good diastereoselectivity. nih.gov Iron dipyrrin complexes have also been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov These methods often rely on the steric and electronic properties of the substrates and catalysts to favor the formation of one diastereomer over others.

A key precursor for chiral 2-(bromomethyl)pyrrolidine is (S)- or (R)-prolinol, which is readily available from the chiral pool amino acid, proline. mdpi.comnih.gov The hydroxyl group of prolinol can be converted to a bromomethyl group through standard functional group transformations, thereby preserving the stereochemical integrity of the C2 center.

Table 1: Strategies for Stereocontrolled Pyrrolidine Synthesis

StrategyDescriptionKey Features
Chiral Pool Synthesis Utilization of readily available chiral starting materials, such as proline or hydroxyproline. mdpi.comnih.govThe inherent chirality of the starting material is transferred to the product.
Asymmetric Catalysis Employment of chiral catalysts (metal complexes or organocatalysts) to induce enantioselectivity in the formation of the pyrrolidine ring. nih.govSmall amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Biocatalysis Use of enzymes, such as transaminases, to perform stereoselective transformations.High enantioselectivity and mild reaction conditions.
Diastereoselective Cyclizations Control of the relative stereochemistry of multiple centers during ring formation through substrate or reagent control. nih.govnih.govEfficient construction of complex, multi-substituted pyrrolidine scaffolds.
Chiral Auxiliaries Temporary attachment of a chiral group to an achiral substrate to direct the stereochemical outcome of a reaction.The auxiliary can often be recovered and reused.

Applications as Chiral Building Blocks in Asymmetric Synthesis

Chiral 2-(bromomethyl)pyrrolidine hydrochloride is a valuable chiral building block, serving as a versatile precursor for the synthesis of more complex chiral molecules. Its utility stems from the presence of a stereogenic center at the C2 position and a reactive bromomethyl group that allows for further elaboration. The pyrrolidine nitrogen can be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to facilitate its use in various synthetic transformations.

The stereochemistry of the 2-substituent in pyrrolidine derivatives is known to be crucial for the biological activity of many pharmaceutical compounds. mappingignorance.org For example, N-Boc-protected 4-methylene proline, a related chiral pyrrolidine derivative, is a key intermediate in the industrial synthesis of the antiviral drug ledipasvir. nih.gov Similarly, enantiomerically pure 2-(bromomethyl)pyrrolidine can be envisioned as a key fragment for the synthesis of novel therapeutic agents.

The general synthetic utility of chiral pyrrolidines is well-documented in the synthesis of various natural products and biologically active compounds. nih.gov For instance, substituted pyrrolidines are core components of many antiviral drugs used to treat hepatitis C. mdpi.com The synthesis of these drugs often involves the alkylation of a protected proline derivative, highlighting the importance of the pyrrolidine scaffold as a chiral building block. mdpi.com

Utilization as Chiral Auxiliaries in Stereocontrolled Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. While there is a lack of specific literature detailing the use of this compound as a chiral auxiliary, the broader class of chiral pyrrolidine derivatives has been extensively used in this capacity.

The underlying principle is that the chiral environment provided by the pyrrolidine auxiliary influences the approach of a reagent to the substrate, leading to the preferential formation of one diastereomer. The stereocenter at the C2 position of the pyrrolidine ring, often in conjunction with the conformational rigidity of the five-membered ring, plays a key role in inducing facial selectivity.

For example, prolinol-derived auxiliaries are widely used in asymmetric synthesis. The stereodirecting effect of the C2 substituent is a well-established principle in these transformations. After the desired stereoselective reaction, the chiral auxiliary can be cleaved and ideally recovered for reuse.

Roles as Chiral Ligands in Asymmetric Catalysis

Chiral pyrrolidine derivatives are among the most successful classes of ligands for asymmetric catalysis. metu.edu.tr They are particularly effective in a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The nitrogen atom of the pyrrolidine ring, along with another heteroatom-containing substituent, can chelate to a metal center, creating a chiral environment that directs the enantioselectivity of the catalytic transformation.

While direct applications of 2-(bromomethyl)pyrrolidine as a ligand are not extensively documented, it serves as a precursor for the synthesis of various chiral ligands. The bromomethyl group can be readily displaced by nucleophiles to introduce a coordinating group, such as a phosphine or another nitrogen-containing moiety.

For instance, chiral aminophosphine ligands derived from (S)-prolinol have been successfully employed in palladium-catalyzed asymmetric allylic alkylation. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand. The general principle involves the formation of a chiral metal complex where the ligand creates a well-defined chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the substrate's approach, leading to the formation of one enantiomer in excess.

Table 2: Examples of Chiral Pyrrolidine-Based Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction Type
AminophosphinePalladiumAsymmetric Allylic Alkylation
DiamineRhodiumAsymmetric Hydrogenation
Bis(oxazoline)CopperAsymmetric Diels-Alder
Imidazolidinone-Organocatalytic Aldol Reaction beilstein-journals.org

Analysis of Stereospecific Transformations within Pyrrolidine Scaffolds

Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. The pyrrolidine scaffold of 2-(bromomethyl)pyrrolidine allows for a variety of stereospecific reactions, primarily involving nucleophilic substitution at the bromomethyl group.

The reaction of 2-(bromomethyl)pyrrolidine with a nucleophile is expected to proceed via an SN2 mechanism. In this case, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration if that carbon were a stereocenter. However, in 2-(bromomethyl)pyrrolidine, the stereocenter is at the C2 position of the pyrrolidine ring, and the substitution occurs on the adjacent methylene group. Therefore, the reaction itself does not alter the existing stereocenter but rather transfers the chiral information to the newly formed product.

The conformational rigidity of the pyrrolidine ring can influence the reactivity and the stereochemical outcome of reactions. The five-membered ring of pyrrolidine is not planar and exists in envelope or twisted conformations. The substituent at the C2 position will preferentially occupy a pseudo-equatorial position to minimize steric interactions, which can influence the approach of reagents.

Furthermore, intramolecular reactions of appropriately substituted 2-(bromomethyl)pyrrolidine derivatives can lead to the formation of bicyclic products in a stereospecific manner. The stereochemistry of the starting pyrrolidine will directly control the stereochemistry of the newly formed ring system.

Mechanistic Investigations in 2 Bromomethyl Pyrrolidine Hydrochloride Chemistry

Elucidation of Reaction Pathways for Pyrrolidine (B122466) Ring Formation

While 2-(bromomethyl)pyrrolidine (B1613581) hydrochloride already possesses a pyrrolidine ring, its functionalized nature allows it to be a key precursor in the synthesis of more complex, often bicyclic, structures where the pyrrolidine ring is a core component. Understanding the mechanisms of these ring-forming reactions is paramount for controlling stereochemistry and achieving desired molecular architectures.

Mechanisms of Cyclization Reactions

The bromomethyl group in 2-(bromomethyl)pyrrolidine derivatives is a reactive handle that can participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems. These reactions typically proceed via an intramolecular nucleophilic substitution, where a nucleophilic group elsewhere in the molecule attacks the carbon bearing the bromine atom.

One common strategy involves the cyclization of a tethered nucleophile onto the bromomethyl group. For instance, if the nitrogen of the pyrrolidine is part of a larger molecule containing a nucleophilic moiety, such as an alcohol or an amine, an intramolecular cyclization can be induced. The mechanism of such a reaction would follow a pathway analogous to an intramolecular Williamson ether synthesis or the formation of a cyclic amine. The stereochemistry of the newly formed ring is often dictated by the conformational preferences of the transition state, aiming to minimize steric strain.

A notable example of forming bicyclic systems containing a pyrrolidine ring is the aza-Cope rearrangement-Mannich cyclization. This powerful cascade reaction allows for the stereoselective synthesis of fused bicyclic structures. rsc.org While not starting directly from 2-(bromomethyl)pyrrolidine, the mechanistic principles of the Mannich cyclization, which involves the intramolecular attack of a nucleophile onto an iminium ion, are relevant to potential transformations of derivatives of 2-(bromomethyl)pyrrolidine.

The synthesis of bicyclic pyrrolidine derivatives can also be achieved from non-pyrrolidine precursors, which upon a series of reactions, including cyclization, yield the desired bicyclic pyrrolidine. For example, starting from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, reaction with an amine followed by reduction can lead to bicyclic pyrrolidine structures. repec.orgbiomedres.usresearchgate.net The mechanism of the final reduction step is discussed in the following section.

Reaction Type Starting Material Example Key Mechanistic Feature Product Type
Intramolecular Nucleophilic SubstitutionN-substituted 2-(bromomethyl)pyrrolidine with a tethered nucleophileIntramolecular SN2 attackFused or bridged bicyclic pyrrolidine
Aza-Cope Rearrangement-Mannich CyclizationAmino alcohol derivatives mdpi.commdpi.com-sigmatropic rearrangement followed by intramolecular nucleophilic attack on an iminium ionFused bicyclic pyrrolidines rsc.org
Reduction of Bicyclic ImidesN-substituted isoindole derivativesHydride reduction of amide carbonylsBicyclic pyrrolidines biomedres.us

Mechanisms of Reduction Reactions

Reduction reactions are fundamental in modifying the functional groups of 2-(bromomethyl)pyrrolidine and its derivatives. The two primary sites for reduction are the bromomethyl group and, in precursor synthesis, the pyrrole (B145914) ring itself.

The reduction of the bromomethyl group to a methyl group can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon atom of the C-Br bond in an SN2-type displacement of the bromide ion.

In the context of synthesizing substituted pyrrolidines, the catalytic hydrogenation of substituted pyrroles is a powerful method for creating multiple stereocenters with high diastereoselectivity. nih.govresearchgate.netfigshare.com This reaction typically proceeds in a two-step sequence. First, a substituent on the pyrrole ring, such as a C=O or C=N bond, is hydrogenated, creating a stereocenter that directs the subsequent hydrogenation of the pyrrole ring from a specific face of the molecule. nih.govresearchgate.netfigshare.com Rhodium-based catalysts are often employed for this transformation. researchgate.net

Another relevant reduction is the conversion of bicyclic imide precursors to bicyclic pyrrolidine derivatives. This is often accomplished with powerful reducing agents like LiAlH₄. The mechanism involves the nucleophilic addition of hydride to the carbonyl carbons of the imide, followed by the elimination of the oxygen atoms to yield the corresponding amine. biomedres.usresearchgate.net

Reduction Type Substrate Reducing Agent Key Mechanistic Step
Debromination2-(Bromomethyl)pyrrolidineLiAlH₄Nucleophilic attack by hydride ion (SN2)
Pyrrole Ring HydrogenationSubstituted PyrroleH₂/Catalyst (e.g., Rh/C)Stepwise hydrogenation directed by an existing stereocenter nih.govresearchgate.netfigshare.com
Imide ReductionBicyclic ImideLiAlH₄Nucleophilic addition of hydride to carbonyl groups

Mechanistic Studies of Nucleophilic Displacement Processes (e.g., SN2)

The bromomethyl group of 2-(bromomethyl)pyrrolidine hydrochloride is an excellent electrophilic site for nucleophilic substitution reactions, primarily proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. This reaction is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide variety of functional groups.

The SN2 mechanism is a concerted, single-step process where the incoming nucleophile attacks the carbon atom bearing the leaving group (bromide) from the side opposite to the C-Br bond, a trajectory known as "backside attack". masterorganicchemistry.comkhanacademy.orgorganic-chemistry.orgchemicalnote.com As the nucleophile forms a new bond with the carbon, the C-Br bond simultaneously breaks. masterorganicchemistry.comchemicalnote.com This process proceeds through a trigonal bipyramidal transition state where the carbon atom is transiently five-coordinate. masterorganicchemistry.com A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the chiral center, if applicable. For 2-(bromomethyl)pyrrolidine, the reaction occurs at a primary carbon, which is highly favorable for the SN2 pathway due to minimal steric hindrance. chemicalnote.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate (2-(bromomethyl)pyrrolidine) and the nucleophile, following second-order kinetics. chemicalnote.comyoutube.com The nature of the nucleophile, leaving group, and solvent all play critical roles in the reaction rate and efficiency. Stronger nucleophiles lead to faster reactions. The bromide ion is a good leaving group, facilitating the substitution.

Insights into Organocatalytic Mechanisms Involving Pyrrolidine Derivatives

Pyrrolidine-based structures are privileged scaffolds in the field of asymmetric organocatalysis. nih.gov Derivatives of 2-(bromomethyl)pyrrolidine, particularly those that can be converted to prolinol-type catalysts, are of significant interest. For example, nucleophilic substitution of the bromide with a hydroxide or a protected alcohol equivalent can yield 2-(hydroxymethyl)pyrrolidine or its derivatives, which are precursors to highly effective organocatalysts. nih.govabo.finih.govrsc.org

The primary mechanism through which these pyrrolidine-based catalysts operate is aminocatalysis, which involves the formation of key reactive intermediates such as enamines and iminium ions. In a typical catalytic cycle involving a ketone or aldehyde substrate, the secondary amine of the pyrrolidine catalyst reacts to form a nucleophilic enamine or an electrophilic iminium ion.

Enamine Catalysis: The enamine, formed from the reaction of the catalyst with an aldehyde or ketone, is a neutral, electron-rich species that can act as a nucleophile, for example, in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov The chirality of the pyrrolidine catalyst directs the approach of the electrophile to one of the enamine's faces, leading to the stereoselective formation of a new C-C bond.

Iminium Catalysis: The formation of an iminium ion from an α,β-unsaturated aldehyde or ketone lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it towards nucleophilic attack. The bulky substituents often present on the pyrrolidine catalyst effectively shield one face of the iminium ion, forcing the nucleophile to attack from the less hindered face, thus controlling the stereochemical outcome.

A significant advancement in this area was the development of diarylprolinol silyl (B83357) ethers as highly efficient organocatalysts. nih.govunibo.it These catalysts, which can be conceptually derived from 2-(hydroxymethyl)pyrrolidine, have demonstrated broad applicability in a variety of asymmetric transformations. nih.gov The mechanism of their action often involves the formation of a specific transition state where the substrate is oriented by the catalyst's structure to achieve high levels of stereocontrol.

Exploration of Radical Mechanisms Pertinent to Bromomethyl Reactivity

In addition to ionic reactions, the bromomethyl group of 2-(bromomethyl)pyrrolidine can participate in free-radical reactions. The C-Br bond is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to generate a pyrrolidin-2-ylmethyl radical. masterorganicchemistry.com

A classic example of a radical reaction involving an alkyl bromide is the anti-Markovnikov addition of HBr to alkenes, often initiated by peroxides. masterorganicchemistry.comsarthaks.comlibretexts.org While this is an intermolecular reaction, the mechanistic principles can be applied to understand the potential reactivity of 2-(bromomethyl)pyrrolidine derivatives. The radical chain mechanism consists of three main stages:

Initiation: A radical initiator (e.g., a peroxide) decomposes to form radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.comsarthaks.com

Propagation: The bromine radical adds to an alkene at the less substituted carbon to form a more stable, more substituted carbon radical. masterorganicchemistry.comsarthaks.com This radical then abstracts a hydrogen atom from HBr to form the product and regenerate the bromine radical, which continues the chain reaction. masterorganicchemistry.comsarthaks.com

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.

In the context of 2-(bromomethyl)pyrrolidine, the pyrrolidin-2-ylmethyl radical could be generated and then participate in intramolecular cyclizations onto a suitably positioned double bond within the same molecule, or in intermolecular addition reactions. nih.govrsc.org Such radical cyclizations are known to be powerful methods for the formation of cyclic and bicyclic systems. nih.gov

Investigation of Aggregation and Solvation Effects in Reaction Mechanisms

The reaction environment, including the solvent and the potential for molecular aggregation, can significantly influence the mechanism and outcome of reactions involving this compound.

As an ammonium salt, this compound can exhibit aggregation behavior in solution, similar to pyrrolidinium-based surfactants and ionic liquids. emerald.comacs.orgresearchgate.netdntb.gov.uamdpi.com The formation of aggregates, such as micelles, can create microenvironments that alter reaction rates and selectivities compared to the bulk solution. The critical micelle concentration (CMC) is a key parameter that depends on the structure of the molecule and the properties of the solvent. emerald.com

Solvation plays a crucial role, particularly in nucleophilic substitution reactions. The choice of solvent can dramatically affect the rate of an SN2 reaction. quora.comlibretexts.orglibretexts.orgyoutube.comyoutube.com

Polar Protic Solvents: These solvents (e.g., water, ethanol) have acidic protons and can form strong hydrogen bonds with anionic nucleophiles. quora.comlibretexts.orgyoutube.com This solvation stabilizes the nucleophile, creating a "solvent cage" that must be broken for the nucleophile to attack the electrophile, thereby slowing down the SN2 reaction. libretexts.orgyoutube.com

Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO, DMF) are polar but lack acidic protons. quora.comlibretexts.orglibretexts.org They can solvate the cation (in this case, the pyrrolidinium ion) through dipole-dipole interactions but interact only weakly with the anionic nucleophile. libretexts.org This leaves the nucleophile "naked" and more reactive, leading to a significant acceleration of the SN2 reaction rate. libretexts.orglibretexts.orgyoutube.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. core.ac.ukresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

The structural framework of 2-(Bromomethyl)pyrrolidine (B1613581) hydrochloride can be meticulously mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons present. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the protons of the bromomethyl group (-CH₂Br) are expected to resonate at a lower field (higher δ value) due to the electron-withdrawing effect of the bromine atom. The protons on the pyrrolidine (B122466) ring would appear at distinct chemical shifts, and their splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shift of the carbon in the -CH₂Br group would be significantly influenced by the attached bromine.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity of protons within the pyrrolidine ring and confirming the attachment of the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon resonance based on its attached proton's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is invaluable. It identifies protons that are close in space, irrespective of their bonding. wordpress.com This information helps determine the relative stereochemistry at the chiral center (C2) by observing spatial correlations between the C2 proton and other protons on the ring. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Bromomethyl)pyrrolidine hydrochloride

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-H3.5 - 3.860 - 65
-CH₂Br3.4 - 3.735 - 40
Pyrrolidine Ring CH₂1.8 - 2.225 - 35
N-H₂⁺9.0 - 10.0 (broad)-

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

In substituted pyrrolidines, the presence of multiple chiral centers can lead to the formation of diastereomers. NMR spectroscopy is exceptionally sensitive to the subtle differences in the chemical environments of diastereomeric molecules. researchgate.net Diastereotopic protons within the same molecule, for example, the two protons on a methylene group adjacent to a stereocenter, will have different chemical shifts and coupling constants, often resulting in complex splitting patterns. researchgate.net By carefully analyzing high-resolution ¹H NMR spectra, including coupling constants and through-space NOE correlations, it is possible to distinguish between different diastereomers and determine their relative configurations.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. The mass spectrum would show a molecular ion peak [M]⁺ (for the free base) or a protonated molecular ion [M+H]⁺. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 mass units (due to the presence of ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. Plausible fragmentation pathways for 2-(Bromomethyl)pyrrolidine include:

Loss of a bromine radical (•Br) to give a prominent fragment ion.

Alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom, leading to the loss of the bromomethyl group.

Cleavage of the pyrrolidine ring, resulting in characteristic smaller fragment ions. researchgate.net The loss of a neutral pyrrolidine molecule (71 Da) is a common fragmentation trend in α-pyrrolidinophenone cathinones. researchgate.net

Table 2: Predicted Key Mass Fragments for 2-(Bromomethyl)pyrrolidine

m/z Value (for ⁷⁹Br)Proposed Fragment IonDescription
163/165[C₅H₁₀BrN]⁺Molecular Ion (M⁺)
84[C₅H₁₀N]⁺Loss of Bromine radical (•Br) from M⁺
70[C₄H₈N]⁺Cleavage and rearrangement of the ring

Note: The m/z values correspond to the free base form of the compound.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction study would definitively establish:

The connectivity of all atoms.

The absolute stereochemistry at the C2 chiral center (if a suitable chiral reference is present or through anomalous dispersion).

The conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted-chair conformation.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the ammonium group (N-H₂⁺) and the chloride counter-ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features:

N-H Stretching: A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of the stretching vibrations of the N-H bonds in a secondary ammonium salt (R₂NH₂⁺).

C-H Stretching: Absorption bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the bromomethyl group.

N-H Bending: A peak in the 1600-1500 cm⁻¹ region due to the bending vibration of the N-H bond.

C-Br Stretching: The stretching vibration for the carbon-bromine bond would appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Analysis of the IR spectrum of the parent pyrrolidine molecule provides a basis for these assignments. researchgate.netchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Secondary Ammonium Salt (R₂NH₂⁺)N-H Stretch3200 - 2800 (broad, strong)
Alkane (CH₂)C-H Stretch2960 - 2850
AmmoniumN-H Bend1600 - 1500
Alkyl HalideC-Br Stretch600 - 500

Computational Chemistry Approaches in Pyrrolidine Derivative Research

Theoretical Studies of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful method for elucidating complex reaction mechanisms involving pyrrolidine (B122466) derivatives. By calculating the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect them. The energy of these transition states determines the activation energy and, consequently, the reaction rate.

Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly employed to map out reaction pathways. For instance, in the synthesis of pyrrolidinedione derivatives, computational studies have shown that the cyclization step to form the pyrrolidine ring can have a very low energy barrier (as low as 11.9 kJ mol⁻¹) when a lactone carbonyl group is protonated. nih.gov In contrast, the same study identified a preliminary tautomerization step with a much higher activation barrier of 178.4 kJ mol⁻¹, indicating it as a potential rate-determining step. nih.gov

Mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C–H amination have also benefited from DFT investigations. acs.org These studies help to propose and validate catalytic cycles, for example, by demonstrating that certain potential intermediates are not involved in the main reaction pathway and that the cleavage of N–F and C–H bonds follows a specific mechanism dependent on the copper catalyst. acs.org Such detailed computational analyses provide a step-by-step energy profile of the reaction, offering a clear picture of the factors controlling the transformation.

Table 1: Calculated Activation Energies for a Pyrrolidine Ring Formation Reaction
Reaction StepDescriptionCalculated Activation Energy (kJ mol⁻¹)Computational Method
TautomerizationConversion of structure 6.1 to 6.2178.4DFT/MP2
Lactone Ring OpeningCleavage of the lactone ring84.9DFT/MP2
Pyrrolidine Ring FormationCyclization via protonated species11.9DFT/MP2
Data derived from computational studies on pyrrolidinedione synthesis. nih.gov

Conformational Analysis and Energetics of Pyrrolidine Ring Systems

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. These conformations are crucial as they influence the molecule's reactivity, steric profile, and biological activity. The two most predominant conformations are the "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, and the "twist" (T), where no four atoms are coplanar.

Computational methods are ideally suited to explore the conformational landscape of pyrrolidine derivatives. The pyrrolidine ring can undergo pseudorotation, a process where it transitions between various envelope and twist forms with very low energy barriers. researchgate.net Substituents on the ring significantly influence the relative stability of these conformers. For example, in proline, a close analog, the ring exhibits two main pucker modes: Cγ-exo and Cγ-endo envelope conformers. nih.gov

The preferred conformation is determined by a delicate balance of steric and stereoelectronic effects. nih.gov

Steric Effects : Bulky substituents, like a tert-butyl group, tend to occupy a pseudoequatorial position to minimize steric strain. This preference can strongly lock the ring into a specific pucker, such as a cis-exo or trans-endo conformation. nih.gov

Stereoelectronic Effects : Electronegative substituents introduce orbital interactions that can stabilize one pucker over another. For instance, an electronegative group in the 4-trans position of proline favors the exo pucker, while a 4-cis substituent favors the endo pucker. nih.govnih.gov

The small energy differences between these conformers require high-accuracy computational methods for reliable predictions. researchgate.net DFT, validated against more advanced methods like coupled cluster theory, is often used to calculate the relative energies of different conformers. researchgate.net

Table 2: Influence of Substituent Position on Pyrrolidine Ring Pucker Preference in Proline Analogs
Substituent PositionSubstituent TypeFavored PuckerPrimary Driving Force
4R (trans)Electron-withdrawingExoStereoelectronic
4S (cis)Electron-withdrawingEndoStereoelectronic
4R (trans)Bulky (e.g., t-Bu)EndoSteric
4S (cis)Bulky (e.g., t-Bu)ExoSteric
General conformational preferences based on computational and experimental analysis of substituted prolines. nih.govnih.gov

Computational Modeling of Stereoselective Processes

Many applications of pyrrolidine derivatives, particularly in pharmaceuticals and catalysis, depend on a specific stereoisomer. Computational modeling is a key tool for understanding and predicting the stereoselectivity of reactions that produce chiral pyrrolidines. emich.edu By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which isomer will be formed preferentially.

A notable example is the proline-catalyzed aldol reaction. DFT calculations have been used extensively to study the transition states of this reaction. nih.gov These studies reveal that factors like hydrogen bonding and the specific geometry required for proton transfer are critical in determining the stereochemical outcome. nih.govresearchgate.net The puckering of the pyrrolidine ring in the catalyst plays a direct role; for instance, the "down" conformation of the ring can be favored by 1.9–2.5 kcal/mol in certain transition states, influencing which face of the enamine intermediate is attacked. researchgate.net

Computational methods can also be used to:

Screen Catalysts : By modeling the performance of various proline analogs (e.g., bicyclic prolines, heteroatom-substituted prolines), researchers can rationally design new catalysts with improved enantioselectivity. nih.gov

Analyze Reaction Conditions : The effect of substituents, both on the reactants and the catalyst, can be systematically evaluated to find conditions that optimize the formation of a desired stereoisomer. emich.eduemich.edu

Elucidate Diastereoselectivity : In reactions like [3+2] cycloadditions to form densely substituted pyrrolidines, computational modeling can explain the observed diastereoselectivity by analyzing key interactions, such as those between a sulfinyl group and a metal dipole in the transition state. acs.org

The ultimate goal of these studies is to create a complete energy profile for the formation of each possible enantiomer, allowing for the rational control of stereoselectivity. emich.edu

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental information about the electronic structure of pyrrolidine derivatives, which governs their reactivity and properties. These calculations can determine the distribution of electrons within the molecule, the energies of molecular orbitals, and how the molecule will interact with other chemical species.

Key parameters derived from these calculations include:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. mdpi.com It can quantify hyperconjugative interactions, such as the stabilizing effect of an electron-donating C–H bond aligning with an antibonding σ* orbital, which can influence conformational preferences. nih.gov

Charge Distribution : Methods like Mulliken population analysis or Atoms in Molecules (AIM) theory can assign partial charges to each atom, helping to predict sites of reactivity.

For example, DFT calculations on substituted pyrrolidinones have been used to investigate their electronic properties (HOMO, LUMO) to understand their behavior. Similarly, time-dependent DFT (TD-DFT) can be used to study the electronic structure of excited states, which is crucial for understanding the photophysical properties of fluorescent pyrrolidine derivatives. mdpi.com These computational tools provide a quantitative and predictive framework for understanding the electronic behavior of complex molecules like 2-(Bromomethyl)pyrrolidine (B1613581).

Table 3: Key Electronic Properties Calculated for Pyrrolidine Derivatives
Calculated PropertyDescriptionChemical Insight Provided
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with chemical stability and reactivity
Partial Atomic ChargesCalculated charge on individual atomsIdentifies electrophilic and nucleophilic sites
NBO AnalysisAnalysis of localized bonding and lone-pair orbitalsReveals stabilizing hyperconjugative interactions
Common electronic structure descriptors and their significance in computational chemistry. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-(bromomethyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves bromination of pyrrolidine derivatives. A common method includes reacting 2-(hydroxymethyl)pyrrolidine with hydrobromic acid (HBr) under controlled temperature (0–5°C) to minimize side reactions like oxidation or polymerization . Alternative routes may use brominating agents such as PBr₃ in anhydrous conditions. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to HBr) and inert atmospheres to prevent decomposition. Post-synthesis, quenching with cold ether and recrystallization in ethanol/water mixtures improve purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (D₂O or DMSO-d₆) confirms structure via peaks at δ 3.4–3.7 ppm (pyrrolidine ring protons) and δ 3.9–4.2 ppm (CH₂Br group). ¹³C NMR identifies the brominated carbon at ~35 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 164.04 (C₅H₁₀BrN⁺) .
  • Elemental Analysis : Validates stoichiometry (C 36.62%, H 6.14%, Br 48.70%, N 8.54%) .

Q. How should researchers handle purification and storage to maintain compound stability?

Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) removes unreacted precursors. Storage at –20°C in amber vials under argon prevents degradation from moisture or light. Periodic TLC checks (Rf ~0.5 in ethyl acetate) monitor stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The bromine atom’s high electrophilicity facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the pyrrolidine ring’s conformation slows bimolecular pathways, favoring intramolecular cyclization in some cases. Kinetic studies (e.g., using DMF as a polar aprotic solvent) show rate constants (k) dependent on nucleophile strength and temperature .

Q. How do pH and solvent polarity affect the compound’s stability in aqueous solutions?

Hydrolysis studies reveal instability in alkaline conditions (pH > 8), where the bromide group undergoes nucleophilic displacement by hydroxide ions. In acidic media (pH < 3), protonation of the pyrrolidine nitrogen reduces reactivity. Solvents like DMSO stabilize the compound via hydrogen bonding, while protic solvents (e.g., methanol) accelerate degradation .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

  • Protection-Deprotection : Temporarily masking the pyrrolidine nitrogen with Boc groups prevents unwanted alkylation .
  • Low-Temperature Reactions : Conducting substitutions at –10°C minimizes elimination byproducts.
  • Catalytic Additives : Using KI (0.1 equiv) enhances bromide leaving-group efficiency in SNAr reactions .

Q. How is this compound applied in synthesizing pharmacologically active pyrrolidine derivatives?

It serves as a key intermediate for:

  • Dopamine Receptor Ligands : Reacting with aryl boronic acids via Suzuki coupling yields substituted pyrrolidines with CNS activity .
  • Protease Inhibitors : Coupling with peptide motifs (e.g., via amide bond formation) generates inhibitors targeting viral enzymes .
  • Chiral Catalysts : Functionalization with phosphine groups creates ligands for asymmetric hydrogenation .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., 180–185°C) may arise from polymorphic forms or impurities. Cross-validate using:

  • DSC/TGA : Confirm thermal behavior and decomposition profiles.
  • X-ray Crystallography : Resolve structural ambiguities .
  • Reproducibility Tests : Compare synthetic batches under identical conditions .

Methodological Recommendations

Q. What safety protocols are essential when working with this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile HBr byproducts.
  • PPE : Nitrile gloves and goggles prevent skin/eye contact (LD50: 250 mg/kg in rats) .
  • Waste Disposal : Neutralize residues with sodium bicarbonate before disposal .

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